Product packaging for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one(Cat. No.:)

2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one

Cat. No.: B11900184
M. Wt: 198.61 g/mol
InChI Key: IALPKTDYUAJXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one (CAS 91588-90-8) is a purine-based chemical intermediate of significant interest in medicinal chemistry research. This compound is characterized by the molecular formula C7H7ClN4O and has a molecular weight of 198.61 . This reagent serves as a key precursor in the synthesis of novel purine derivatives, particularly in the development of potential antitumor agents. Research indicates that structurally similar 1H-purin-6(9H)-one derivatives demonstrate potent antitumor activity, with some compounds exhibiting lower IC50 values than the chemotherapeutic agent temozolomide in cell line studies . The incorporation of specific substituents, such as halogen atoms, can significantly enhance this biological activity, making this chemical scaffold a valuable template for drug discovery programs . The product is provided For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN4O B11900184 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN4O

Molecular Weight

198.61 g/mol

IUPAC Name

2-chloro-1,9-dimethylpurin-6-one

InChI

InChI=1S/C7H7ClN4O/c1-11-3-9-4-5(11)10-7(8)12(2)6(4)13/h3H,1-2H3

InChI Key

IALPKTDYUAJXTF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N(C2=O)C)Cl

Origin of Product

United States

Chemical Transformations and Reactivity Profiles of 2 Chloro 1,9 Dimethyl 1h Purin 6 9h One

Reactivity of the C2-Chloro Substituent in Substitution Reactions

The chlorine atom at the C2 position of 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one is the primary site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, thereby serving as a versatile handle for chemical diversification. The reactivity of this C2-chloro group is a key aspect of the molecule's synthetic utility.

In purine (B94841) systems, the general order of reactivity for nucleophilic displacement at the halogenated carbon positions is typically C6 > C8 > C2. This suggests that the C2 position is inherently less reactive compared to other positions on the purine ring. However, the presence of activating or directing groups can significantly influence this reactivity.

Common nucleophiles employed in reactions with 2-chloropurines include amines, thiols, and alkoxides. For instance, the chlorine atom can be displaced by various amines to yield 2-amino-purine derivatives. libretexts.org Similarly, reaction with thiols or their corresponding thiolates can introduce sulfur-containing moieties at the C2 position. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for forming carbon-carbon bonds with chloro-heterocycles. libretexts.orgbeilstein-journals.org These reactions typically involve the coupling of the chloro-purine with a boronic acid or its ester in the presence of a palladium catalyst and a base, leading to the formation of 2-aryl or 2-alkyl purine derivatives. libretexts.org The efficiency of such couplings can be influenced by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.org

Table 1: Representative Nucleophilic Substitution Reactions at the C2 Position of Chloropurines

NucleophileReagent ExampleProduct TypeGeneral Conditions
AminePrimary or Secondary Amine2-Amino-purine derivativeHeat, often with a base
ThiolThiol or Thiolate salt2-Thio-purine derivativeBase, room temperature or heat
Aryl/AlkylBoronic Acid/Ester2-Aryl/Alkyl-purine derivativePalladium catalyst, base, heat

This table presents generalized information for 2-chloropurines and may not reflect specific data for this compound due to a lack of specific literature data for this exact compound.

Influence of N-Methyl Substituents on Chemical Reactivity and Tautomerism

The presence of methyl groups at the N1 and N9 positions has a profound impact on the chemical properties of the purinone core. These substituents lock the molecule in a specific tautomeric form, preventing the proton shifts that are characteristic of unsubstituted or monosubstituted purines. nih.gov In the case of this compound, the lactam form is fixed.

This fixed tautomeric state influences the electron distribution within the purine ring system, which in turn affects the reactivity of the C2-chloro substituent. The electron-donating nature of the methyl groups can modulate the electrophilicity of the C2 carbon, potentially altering its susceptibility to nucleophilic attack compared to its N-unsubstituted counterparts.

Furthermore, the N-methyl groups can exert steric effects, influencing the approach of incoming nucleophiles or the binding of catalysts in cross-coupling reactions. The steric hindrance around the N1 and N9 positions can play a role in the regioselectivity of other potential reactions on the purine ring system.

Derivatization Reactions of the Purinone Moiety

Beyond the substitution of the C2-chloro group, the purinone moiety itself offers avenues for further derivatization. While the N1 and N9 positions are blocked by methyl groups, other positions on the heterocyclic core can potentially undergo reaction under specific conditions.

For example, electrophilic substitution reactions on the purine ring are known to occur, although they are generally less common than nucleophilic substitutions. xmu.edu.cn The electron-rich nature of the purine system can make it susceptible to attack by certain electrophiles. However, the presence of the deactivating chloro group and the oxo group at C6 would likely direct any potential electrophilic attack to specific positions, if such a reaction were to occur.

Recent studies have shown that direct C-H functionalization of purines is possible, offering a modern approach to derivatization that avoids the need for pre-installed leaving groups. mdpi.com For instance, direct cyanation of purines has been achieved, with the regioselectivity being influenced by the substituents already present on the ring. mdpi.com

Regioselectivity in Nucleophilic and Electrophilic Transformations

Regioselectivity is a critical consideration in the chemical transformations of polysubstituted heterocycles like this compound. In nucleophilic aromatic substitution reactions, the attack is directed to the carbon atom bearing the leaving group, in this case, the C2 position.

In the context of other potential reactions, the inherent electronic properties of the N1,N9-dimethyl-purin-6-one core and the directing effects of the existing substituents would govern the regiochemical outcome. The C8 position of the purine ring is often susceptible to electrophilic attack and can also be a site for nucleophilic substitution under certain conditions. Computational studies on aminopurines have shown that the position of substituents significantly impacts the π-electron distribution and aromaticity of the purine rings, which in turn influences reactivity and tautomeric preferences. nih.gov

For electrophilic reactions, the interplay between the activating N-methyl groups and the deactivating chloro and oxo groups would determine the most favorable site of attack. It is plausible that the C8 position would be the most likely site for electrophilic substitution, given its relative electron density in many purine systems.

Structure Activity Relationship Sar Studies of 2 Chloro 1,9 Dimethyl 1h Purin 6 9h One Analogues in in Vitro Systems

Impact of Halogenation on Molecular Interactions and In Vitro Activity

The introduction of halogen atoms into the purine (B94841) scaffold significantly influences the biological activity and molecular interactions of the resulting analogues. Halogenation can alter the compound's lipophilicity, electronic properties, and size, thereby affecting its ability to cross cell membranes and interact with target proteins. nih.gov

Studies on dihalogenated purine nucleoside analogues have shown that the presence and position of halogens can have a substantial impact on their cytotoxic potential. For instance, in a study evaluating dihalogenated nucleoside analogues in the HL-60 leukemic cell line, the inhibition of cell proliferation was found to be substantially lower than that of the monohalogenated compound, cladribine. nih.gov This suggests that while halogenation is a key modification, the number and location of halogen atoms are critical determinants of biological activity.

The nature of the halogen atom itself (e.g., fluorine, chlorine, bromine) also plays a crucial role. The varying electronegativity and size of different halogens can lead to distinct interactions within the binding pocket of a target protein. nih.gov For example, chlorine atoms can interact with hydrophobic amino acid residues like leucine. researchgate.net The substitution of a hydrogen atom at the C-2 position of the purine ring with a chlorine atom has been observed to either maintain or slightly decrease the binding affinity to the human H3 receptor in a series of purine derivatives. nih.gov

Quantitative structure-activity relationship (QSAR) analysis of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines has indicated that optimal antirhinovirus activity is associated with a lipophilic, electron-withdrawing substituent at the C-2 position. nih.gov This highlights the importance of the electronic effects of the halogen substituent in modulating biological activity.

Table 1: Effect of C-2 Halogenation on Biological Activity

Compound Analogue C-2 Substituent Target/Assay Observed Effect on Activity Reference
Dihalogenated purine nucleosides Dihalo HL-60 cell line Lower antiproliferative activity compared to monohalogenated cladribine nih.gov
2-Chloro-purine derivatives Cl Human H3 Receptor Maintained or slightly decreased affinity compared to H nih.gov

Influence of Alkylation Patterns (e.g., N1, N9) on Molecular Recognition and Biological Effects

Alkylation at the nitrogen atoms of the purine ring, particularly at the N1 and N9 positions, is a key strategy for modifying the molecular recognition properties and biological effects of purine analogues. The size, shape, and chemical nature of the alkyl groups can dictate the compound's interaction with biological targets.

The substitution pattern at the N9 position has been shown to be a significant determinant of activity. For example, in a series of purine derivatives targeting the human H3 receptor, substitution at N9 with a 2,6-dichlorobenzyl group resulted in the most active compounds, with Ki values in the low nanomolar range. nih.gov This suggests that the N9 substituent plays a crucial role in anchoring the ligand within the receptor's binding site. The introduction of lipophilic groups at the N9 position can also enhance the solubility of the compounds in moderately polar solvents, which can be advantageous for biological testing. byu.edu

The regioselectivity of N-alkylation (N7 vs. N9) is also a critical factor. Generally, N9 alkylation is favored. nih.gov The specific alkylation pattern can influence the preferred binding mode of the purine analogue. For instance, in copper(II) complexes of N-methyladenines, different methylation patterns (N1, N3, N7, or N9) lead to distinct metal binding patterns and intramolecular interactions. nih.gov While Cu-N7 binding is often favored, certain alkylation patterns can promote Cu-N3 or Cu-N9 coordination. nih.gov

Table 2: Influence of N-Alkylation on Biological Activity

Compound Series N-Alkylation Pattern Target/Assay Key Finding Reference
Purine derivatives N9-2,6-dichlorobenzyl Human H3 Receptor Significantly enhanced binding affinity nih.gov
N-methyladenines N1, N3, N7, N9 Copper(II) complexes Alkylation pattern dictates metal binding site nih.gov

Conformational Analysis and its Relation to Biological Potency in Cellular Models

X-ray crystallography studies of related purine derivatives, such as 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine, reveal that the imidazole (B134444) and pyrimidine (B1678525) rings are nearly planar. nih.gov The orientation of the substituents, such as the isopropyl group at N9 and the dimethylamino group at C6, is defined by specific torsion angles. nih.gov In this particular structure, the carbon atoms of the dimethylamino group lie essentially in the pyrimidine mean plane. nih.gov

The conformation of the N9 substituent relative to the purine ring is of particular importance. The torsion angle describing the orientation of the N9-alkyl group can influence how the molecule presents its interaction points to a receptor or enzyme. For instance, in the crystal structure of 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine, the torsion angle H8A—C8—N4—C4 is -163.55 (13)°. nih.gov

While detailed conformational analysis linking specific conformers to biological potency in cellular models for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one itself is not extensively available in the provided search results, the principle remains that the molecule's preferred conformation in solution and its ability to adopt a bioactive conformation upon binding are key to its efficacy. The steric hindrance and rotational freedom of the substituents at N1, N9, and other positions will directly impact the accessible conformational space and, therefore, the biological activity.

Effects of Substituent Bulk and Electronic Properties on Target Binding Affinity

The bulk and electronic properties of substituents on the purine ring are fundamental parameters in SAR studies, directly impacting target binding affinity. These properties modulate the steric and electronic complementarity between the ligand and its binding site.

Computational studies on adenine (B156593) and purine have shown that substituents with varying electronic properties (e.g., NO2, CN, Cl, F, Me, OMe) significantly affect the stability of different tautomers. rsc.org This suggests that the electronic nature of a substituent can influence the fundamental chemical properties of the purine core.

In a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines with antirhinovirus activity, a QSAR analysis revealed that optimal activity was associated with 9-benzylpurines containing a C-2 lipophilic, electron-withdrawing substituent. nih.gov This demonstrates a clear correlation between the electronic properties (electron-withdrawing) and the lipophilicity of the C-2 substituent and the resulting biological activity. The most active compound in this series, with a trifluoromethyl group at C-2, underscores the benefit of a strongly electron-withdrawing and lipophilic group at this position. nih.gov

The steric bulk of substituents is also a critical factor. For instance, in the enzymatic synthesis of 2-halogenated-2'-deoxyadenosines, the steric impediment created by the halogenated substituent group in the purine can lead to low activities in natural enzymes. rsc.org This highlights how substituent bulk can negatively impact binding to an active site. Conversely, in other systems, a certain degree of bulk may be necessary for optimal interactions. The introduction of a benzylacetamide moiety to theobromine (B1682246) derivatives was found to enhance anti-cancer activity, suggesting that the added bulk and chemical features of this group contribute positively to the biological effect. nih.gov

Table 3: Impact of Substituent Properties on Biological Activity

Compound Series Substituent Position Substituent Properties Effect on Activity Reference
2-Substituted-9-benzylpurines C-2 Lipophilic, electron-withdrawing Enhanced antirhinovirus activity nih.gov
Theobromine derivatives Varied Introduction of benzylacetamide moiety Enhanced anti-cancer activity nih.gov

Investigation of Scaffold Modifications on Selectivity Profiles in Cellular Assays

Modifying the core purine scaffold is a powerful strategy to alter the selectivity profile of these compounds in cellular assays. Such modifications can range from substitutions on the purine ring to the creation of hybrid molecules, leading to compounds with improved potency and selectivity for specific cancer cell lines or biological targets.

The synthesis of various purine hybrids, including those with aryl piperazine, triazole-hybrid piperidine/pyrrolidine, and diazenyl-containing purines, has been explored to develop novel anticancer agents. nih.gov Comparative analyses of the IC50 values of these hybrids have revealed that piperazine-containing purine derivatives exhibit potent activity against Huh7, HCT116, and MCF7 cancer cells, while trisubstituted triazole analogs display selective cytotoxicity against A549, IMR-32, HCT-15, and THP-1 cell lines. nih.gov This demonstrates that the nature of the scaffold modification can fine-tune the selectivity of the compound towards different cancer types.

In a study focused on developing new Smoothened (SMO) ligands for pancreatic cancer, a purine scaffold was used as the starting point. nih.gov The synthesized derivatives showed high cytotoxic effects on Mia-PaCa-2 (a pancreatic cancer cell line) and low toxicity on non-neoplastic HEK-293 cells, indicating a degree of selectivity for the cancer cells. nih.gov

Furthermore, the introduction of different structural motifs can lead to broad-spectrum anticancer potential. For example, bis-purine derivatives and chalcone-xanthine hybrids have shown activity against a range of cancer cell lines including A549, HeLa, CFPAC-1, and SW620. nih.gov These findings highlight that significant alterations to the purine scaffold can lead to compounds with a broader range of action.

Role of Metal Ion Coordination and Conjugation in Modulating Biological Potency in Model Systems

The coordination of metal ions to purine analogues and the formation of metal complexes represent a significant avenue for modulating their biological potency. Metal complexes offer unique electronic and stereochemical properties that are not readily accessible with organic molecules alone, potentially leading to novel mechanisms of action. nih.gov

The purine ring possesses multiple nitrogen atoms (N1, N3, N7, and N9) that can act as coordination sites for metal ions. mdpi.com The N9 position is often the most basic and a preferred site for metal binding. mdpi.com The specific coordination site can be influenced by other substituents on the purine ring. nih.gov

Metal complexes of purine analogues can exhibit enhanced biological activity compared to the free ligand. For example, the coordination of platinum(II) to purine bases is a well-established principle in the design of anticancer drugs like cisplatin, where the metal complex binds to the N7 position of guanine (B1146940) and adenine in DNA. nih.gov The formation of these metal-DNA adducts is a key mechanism of their cytotoxic action.

The conjugation of a metal complex to a purine scaffold can also be used to target specific biological pathways. The unique properties of metal complexes, such as their redox activity and ability to catalyze reactions, can be harnessed to create therapeutic agents with novel modes of action. nih.gov

Computational and Theoretical Chemistry Studies on 2 Chloro 1,9 Dimethyl 1h Purin 6 9h One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is instrumental in understanding the interaction between a ligand, such as 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, and a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity, often expressed as a docking score. A lower docking score generally indicates a more stable and favorable interaction. semanticscholar.orgnih.gov

In the context of purine (B94841) analogs, molecular docking has been widely applied to elucidate their potential as inhibitors of various enzymes. For instance, docking studies on novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties have been used to simulate their binding to the active site of telomerase, a potential anti-cancer target. nih.gov Similarly, the binding modes of substituted pyrazolo[1,5-a]pyrimidines, which are also purine analogues, have been investigated against cyclin-dependent kinases (CDKs), revealing key interactions within the enzyme's active site. researchgate.net

For this compound, molecular docking simulations would involve preparing a 3D structure of the compound and docking it into the binding site of a relevant biological target. The simulation would then calculate the binding energy and identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the target protein. This information is crucial for understanding the compound's mechanism of action and for designing more potent derivatives.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process known as virtual screening, aiming to identify novel molecules with the potential for similar biological activity. youtube.com

For purine derivatives, pharmacophore models have been successfully generated to identify compounds with potential anticancer activity. nih.gov By aligning a set of active compounds, a common feature pharmacophore can be developed. This model can then be used to screen virtual libraries for new chemical entities that match the pharmacophoric features. frontiersin.org For example, pharmacophore models have been developed for substituted purines that act as inhibitors of p90 ribosomal S6 protein kinase-2 (RSK2), providing insights into the structure-activity relationship for these compounds. nih.gov

In the case of this compound, a pharmacophore model could be developed based on its structure and known active analogues. This model would highlight the key chemical features responsible for its potential biological activity. Subsequently, this pharmacophore could be employed in virtual screening campaigns to identify other compounds from large chemical libraries that fit the model, thus expanding the pool of potential drug candidates. youtube.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. nih.gov These calculations provide valuable information about a molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Energy Profiling

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. wuxibiology.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For substituted purines, HOMO-LUMO analysis has been used to understand their electronic properties and reactivity. nih.gov The distribution of HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in some push-pull substituted purines, the HOMO is localized on the purine ring system, while the LUMO is located on an electron-withdrawing substituent. nih.gov

A theoretical study of this compound using DFT would provide its HOMO and LUMO energy values and their distribution. This would offer insights into its charge transfer characteristics and reactivity, which are fundamental to its potential interactions with biological macromolecules.

Dipole Moment Analysis

In studies of substituted purines, the dipole moment is often calculated to understand how different substituents affect the electronic distribution of the purine core. For example, the introduction of electron-accepting groups can significantly increase the ground state dipole moment of purine derivatives. nih.gov For chloroquine (B1663885) derivatives, DFT calculations have shown that the dipole moment can vary significantly with minor structural changes. nih.gov

For this compound, a calculated dipole moment would provide a quantitative measure of its polarity, which is a critical parameter for predicting its behavior in biological systems, including its ability to cross cell membranes and interact with polar or nonpolar regions of a protein's active site.

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, Molar Refractivity)

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activity of molecules. talete.mi.it

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. researchgate.net It is a good predictor of a drug's oral bioavailability and its ability to penetrate the blood-brain barrier. A lower TPSA is generally associated with better cell membrane permeability.

Molar Refractivity (MR) is a measure of the total volume of a molecule and the London dispersion forces that can be involved in drug-receptor interactions. ualberta.ca It is related to the molecule's polarizability and is often used in Quantitative Structure-Activity Relationship (QSAR) studies to model intermolecular interactions. researchgate.net

Table 1: Predicted Molecular Descriptors for Purine Derivatives

Descriptor Importance Typical Range for Drug-like Molecules
Topological Polar Surface Area (TPSA) Predicts oral bioavailability and membrane permeability. 20 - 130 Ų researchgate.net

| Molar Refractivity (MR) | Relates to molecular volume and dispersive forces in binding. | 40 - 130 cm³/mol researchgate.net |

Tautomeric Equilibria and Stability Analysis of Purinone Systems

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Purine and its derivatives can exist in several tautomeric forms, and the relative stability of these tautomers can be influenced by substituents and the solvent environment. nih.govnih.gov The predominant tautomeric form at physiological pH is crucial as it determines the molecule's shape, electronic properties, and its ability to interact with biological targets.

Computational studies, often using DFT, can predict the relative energies of different tautomers and thus their relative populations in equilibrium. researchgate.net For purine derivatives, it has been shown that both the position and the electronic nature of substituents can significantly alter the tautomeric preferences. nih.govnih.gov For example, in C8-substituted purines, the N7H tautomer can become more stable than the N9H tautomer in certain solvents. nih.gov

For this compound, the presence of methyl groups at the N1 and N9 positions significantly restricts the number of possible tautomers compared to an unsubstituted purine. The primary tautomeric equilibrium to consider would be the keto-enol tautomerism involving the carbonyl group at the C6 position. A computational analysis would determine the relative stability of the keto form (this compound) versus its enol tautomer (2-Chloro-6-hydroxy-1,9-dimethyl-1H-purine). This analysis is vital for understanding its fundamental chemical properties and its behavior in a biological context.

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-chloro-pyridine
pyrazolo[1,5-a]pyrimidines
p90 ribosomal S6 protein kinase-2
Chloroquine

Advanced Analytical Methodologies for Characterization of 2 Chloro 1,9 Dimethyl 1h Purin 6 9h One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically to four or five decimal places. For 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, with a molecular formula of C₇H₇ClN₄O, HRMS provides an experimental mass that can be compared against the calculated theoretical exact mass.

The theoretical monoisotopic mass of C₇H₇ClN₄O is calculated to be 198.0308 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve to confirm the molecular formula, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. Techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are commonly used to generate the ions for analysis. amazonaws.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound in solution. By analyzing the chemical shifts, integrations, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

For this compound, ¹H NMR is expected to show distinct signals for the two N-methyl groups and the lone proton on the purine (B94841) ring system (H-8). The chemical shifts of the methyl groups are influenced by their position on the purine core. The N1-methyl group would likely appear at a slightly different chemical shift than the N9-methyl group. The C8-H proton would typically appear as a singlet in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts of the carbons are indicative of their hybridization and electronic environment. The carbonyl carbon (C-6) is expected to appear significantly downfield, while the carbon bearing the chlorine atom (C-2) would also be shifted downfield due to the electronegativity of the halogen. The two methyl carbons would be found in the upfield region of the spectrum.

While specific spectral data for the 1,9-dimethyl isomer is not detailed in the provided sources, analysis of related purine structures allows for a reliable estimation of the expected chemical shifts. amazonaws.comnih.govaspirasci.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Data are estimated based on analogous structures.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
N1-CH₃~3.4 - 3.6~29 - 31
N9-CH₃~3.7 - 3.9~33 - 35
C8-H~7.8 - 8.2~140 - 144
C2---~151 - 154
C4---~150 - 153
C5---~115 - 118
C6---~155 - 158

X-ray Crystallography for Solid-State Structural Analysis and Regiochemical Confirmation

X-ray crystallography is the gold standard for the absolute determination of a molecule's three-dimensional structure in the solid state. cellstructureatlas.orglibretexts.org This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise spatial arrangement of every atom. cellstructureatlas.orgyoutube.com

For this compound, a successful single-crystal X-ray analysis would provide incontrovertible proof of its structure. It would visually confirm:

The purine ring system.

The location of the chlorine atom at the C-2 position.

The position of the carbonyl group at C-6.

The regiochemistry of the methyl groups, confirming their attachment to the N-1 and N-9 positions, thereby distinguishing it from other possible isomers such as 2-Chloro-1,7-dimethyl-1H-purin-6(7H)-one. nih.gov

This method eliminates any ambiguity that might arise from the interpretation of spectroscopic data alone and provides precise bond lengths and angles, offering deep insight into the molecule's solid-state conformation. libretexts.orgcaltech.edu

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, TLC)

Chromatographic methods are fundamental for both the isolation of this compound from a reaction mixture and the assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction and to get a preliminary indication of a sample's purity. A spot of the compound on a silica (B1680970) gel plate is developed in a suitable solvent system. The retention factor (Rƒ) value is characteristic of the compound in that specific system and can be used to differentiate it from starting materials and byproducts. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique. By injecting the compound onto a column packed with a stationary phase (e.g., C18) and eluting it with a mobile phase, a chromatogram is produced. For a pure sample of this compound, a single sharp peak would be expected under specific conditions (e.g., column type, solvent gradient, and flow rate). The area under this peak is proportional to the concentration of the compound, allowing for accurate purity determination, often expressed as a percentage (e.g., >99%). HPLC can also be used on a preparative scale to isolate the pure compound.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. libretexts.org

For this compound, the IR spectrum would be expected to display several key absorption bands that confirm its structural features.

Table 2: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Absorption Range (cm⁻¹)
C=O StretchAmide Carbonyl1680 - 1720
C=N/C=C StretchPurine Ring System1550 - 1650
C-H Stretch (sp³)N-Methyl Groups2850 - 3000
C-H Stretch (sp²)C8-H3000 - 3100
C-Cl StretchChloroalkene1000 - 1100

The presence of a strong absorption band in the 1680-1720 cm⁻¹ region would be indicative of the C=O group, while absorptions corresponding to the aromatic ring stretches and the C-Cl bond would further corroborate the proposed structure. libretexts.org

Chemical Biology Applications of 2 Chloro 1,9 Dimethyl 1h Purin 6 9h One Derivatives

Development as Chemical Probes for Target Elucidation

The development of small-molecule chemical probes is a critical endeavor for dissecting biological pathways and validating new drug targets. A high-quality chemical probe must exhibit high potency and selectivity for its intended target, possess activity in cellular assays, and ideally be accompanied by a structurally similar but inactive control compound. nih.gov While 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one itself is a foundational structure, its derivatives based on the 2,6,9-trisubstituted purine (B94841) core are promising candidates for development into chemical probes. semanticscholar.org

The utility of the purine scaffold stems from its prevalence in biologically active molecules, where it can act as an inhibitor of protein kinases, a ligand for adenosine (B11128) receptors, and a modulator of microtubule assembly, among other functions. nih.gov The process of converting a promising compound into a validated chemical probe involves rigorous testing against a defined set of criteria to ensure its utility for target exploration. nih.gov

Key criteria for a high-quality chemical probe are outlined below, providing a framework for the evaluation of new derivatives.

Table 1: Criteria for High-Quality Chemical Probes

Criterion Description Typical Threshold Source
Potency The concentration of the compound required to produce a defined effect on its target in a biochemical assay. <100 nM nih.gov
Cellular Activity The concentration required to achieve a desired effect in a cell-based assay, with evidence of direct target engagement. <1 µM nih.gov
Selectivity The degree to which a compound binds to its intended target versus other proteins. A common measure is a comparison against a panel of related targets. >100-fold over related targets nih.gov
Structure-Activity Relationship (SAR) Data demonstrating that small changes to the chemical structure lead to predictable changes in activity, increasing confidence in on-target effects. Required nih.gov
Inactive Analogue A structurally similar compound that is significantly less potent or inactive against the primary target, used as a negative control. Required nih.gov

| Orthogonal Probe | A structurally distinct probe that modulates the same target, helping to confirm that the observed biological effect is due to target modulation. | Recommended | nih.gov |

The development of derivatives from the this compound scaffold aims to meet these stringent requirements, enabling the creation of precise tools for biological investigation.

Design of Tool Compounds for Specific Biological Pathway Modulation

Derivatives of the 2,6,9-trisubstituted purine core, for which this compound is a parent structure, have been successfully designed as "tool compounds" to modulate specific biological pathways, particularly those implicated in cancer. semanticscholar.org These tool compounds are invaluable for studying the consequences of inhibiting or activating a particular protein or pathway in a controlled manner.

One notable example involves the targeting of the Hedgehog (Hh) signaling pathway, an aberrantly regulated pathway that can lead to the development of various cancers. semanticscholar.org A 2,6,9-trisubstituted purine derivative, identified as Compound V in one study, proved to be a potent inhibitor of this pathway, demonstrating a nanomolar IC₅₀ value in a Gli-luciferase reporter assay. semanticscholar.org

Furthermore, other derivatives have been developed as potent inhibitors of various protein kinases that are key targets in cancer therapy. semanticscholar.org These include cyclin-dependent kinases (CDKs), Src, and VEGFR2. The strategic modification of the purine scaffold, particularly with arylpiperazinyl systems at position 6, has been shown to be beneficial for cytotoxic activity against cancer cell lines. semanticscholar.org A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis revealed that steric properties, more so than electronic properties, could better explain the cytotoxicity of these compounds. semanticscholar.org

Table 2: Examples of Biological Pathway Modulation by Purine Derivatives

Compound Class Target Pathway/Protein Biological Effect Key Finding Source
2,6,9-Trisubstituted Purine (Compound V) Hedgehog (Hh) Signaling Pathway Inhibition Showed a nanomolar IC₅₀ value in a Gli-luciferase reporter assay. semanticscholar.org
2,6,9-Trisubstituted Purine (Compound III) Tyrosine Kinases (CDKs, Src, VEGFR2) Inhibition Acts as a potent multi-kinase inhibitor relevant to cancer therapy. semanticscholar.org
2,6,9-Trisubstituted Purine (Compound IV) Cyclin-Dependent Kinase 2 (CDK2) Selective Inhibition Crystal structure with CDK2 has been determined, aiding in the design of selective inhibitors. semanticscholar.org

These findings underscore the versatility of the substituted purine scaffold in creating highly specific tool compounds for modulating critical cellular signaling pathways.

Exploration of Self-Assembling Properties and Nanostructure Formation in Chemical Systems

The potential for molecules to self-assemble into ordered nanostructures is an area of intense research, driven by applications in materials science and nanotechnology. The structural characteristics of purine derivatives, including their planar heterocyclic systems and capacity for intermolecular interactions, make them intriguing candidates for such applications. nih.govnih.gov

While direct studies on the self-assembly of this compound are not extensively documented, analysis of the crystal structures of related compounds provides insight into their potential. The purine core consists of nearly planar imidazole (B134444) and pyrimidine (B1678525) rings. nih.gov This planarity is a key feature that can facilitate stacking interactions.

Crystal structure analysis of related purine derivatives reveals the presence of specific, weak intermolecular interactions that guide their packing in the solid state. For instance, in the crystal structure of 2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine, molecules are linked into chains by weak C-H···N interactions, and the crystal packing is further stabilized by C-H···Cl contacts. nih.gov Similarly, the structure of (E)-9-(but-2-en-1-yl)-6-chloro-9H-purine shows that molecules are ordered in a chain-like fashion and form layers. nih.gov These ordered arrangements in the crystalline state are a manifestation of molecular self-assembly driven by non-covalent forces.

Table 3: Intermolecular Interactions in Related Purine Crystal Structures

Compound Observed Structural Motif Driving Intermolecular Forces Source
2-Chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine Molecules linked into chains C-H···N interactions, C-H···Cl contacts nih.gov

The exploration of these properties involves modifying the substituents on the this compound scaffold to enhance and direct these non-covalent interactions, potentially leading to the formation of novel, functional nanostructures like wires, sheets, or gels in chemical systems.

Future Research Directions and Emerging Avenues for 2 Chloro 1,9 Dimethyl 1h Purin 6 9h One

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted purines has traditionally relied on multi-step procedures. nih.gov Future research will likely focus on developing more efficient, sustainable, and diverse synthetic strategies for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one and its analogs.

One promising avenue is the application of transition metal-catalyzed cross-coupling reactions . researchgate.net Techniques like palladium-catalyzed C-N and C-C bond formation could enable the direct and regioselective introduction of various substituents at the C2 and C6 positions of the purine (B94841) ring, potentially starting from a pre-methylated purine core. mdpi.com This approach offers a significant advantage over traditional nucleophilic aromatic substitution reactions, which can be limited by substrate scope and reaction conditions. researchgate.net

Furthermore, the principles of green chemistry are increasingly being integrated into pharmaceutical synthesis. Future synthetic routes for this compound could explore:

The use of greener solvents to replace hazardous ones like DMF.

Energy-efficient reaction conditions, possibly utilizing microwave irradiation. rsc.org

Catalytic methods to minimize waste and improve atom economy.

Solid-phase synthesis represents another area for development, allowing for the rapid generation of libraries of related purinone derivatives for high-throughput screening. nih.gov This methodology involves attaching the purine scaffold to a polymer support, enabling straightforward purification and modification. nih.gov

Deeper Mechanistic Insights into Molecular and Cellular Interactions

Understanding how this compound interacts with biological systems at the molecular and cellular level is crucial for its development as a therapeutic agent. Future research in this area should focus on several key aspects.

A primary goal will be the identification of specific molecular targets . Given that many purine analogs act as inhibitors of kinases, polymerases, or as ligands for adenosine (B11128) receptors, these protein families represent logical starting points for investigation. nih.govnih.gov Techniques such as affinity chromatography, proteomics, and chemical biology approaches can be employed to pull down and identify binding partners.

Once a target is identified, detailed mechanistic studies will be necessary to elucidate the mode of inhibition or modulation. This includes determining whether the compound is a competitive, non-competitive, or allosteric inhibitor, and identifying the key amino acid residues involved in the binding interaction. nih.gov

At the cellular level, investigating the downstream effects of target engagement is essential. This involves studying the compound's impact on signaling pathways, cell cycle progression, and apoptosis. researchgate.net Transcriptomic and metabolomic analyses can provide a comprehensive view of the cellular response to treatment with this compound, revealing potential off-target effects and secondary mechanisms of action. acs.org

Integration of Advanced Computational Modeling for Rational Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. For this compound, several computational approaches can be leveraged.

Molecular docking studies can predict the binding orientation and affinity of the compound within the active site of potential protein targets. nih.govsigmaaldrich.comnih.gov This information can guide the design of new derivatives with enhanced interactions. For instance, if a specific pocket in the binding site is identified, modifications can be made to the purine scaffold to occupy that space and increase binding affinity.

Pharmacophore modeling can be used to identify the key chemical features responsible for the biological activity of the purinone scaffold. nih.gov This model can then be used to virtually screen large compound libraries to identify new molecules with similar activity profiles.

Quantum mechanics (QM) calculations can provide insights into the electronic properties of this compound, such as its electrostatic potential and orbital energies. This information can help to understand its reactivity and interactions with biological macromolecules.

The integration of these computational methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby reducing the time and cost associated with experimental screening.

Diversification of Biological Targets for Purinone Scaffolds

While kinases and adenosine receptors are common targets for purine analogs, the unique structural features of this compound may allow it to interact with a broader range of biological targets. nih.govnih.gov A key future direction will be to explore this potential for diversification.

Libraries of purinone derivatives based on the this compound scaffold could be screened against a wide array of biological targets, including:

Other enzyme families: Phosphodiesterases, sulfotransferases, and heat shock proteins (Hsp90) are known to be modulated by purine-like molecules. nih.govnih.gov

G-protein coupled receptors (GPCRs): Beyond adenosine receptors, there are numerous other GPCRs that could potentially be targeted.

Ion channels: Certain heterocyclic compounds have been shown to modulate the activity of ion channels.

Nucleic acid structures: The planar nature of the purine ring suggests the possibility of intercalation into DNA or RNA, a mechanism employed by some anticancer drugs. acs.org

The discovery of novel biological targets for this purinone scaffold would open up new therapeutic avenues for a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. chemdiv.com

Application of Cutting-Edge Analytical Techniques for In Situ Monitoring

The development and optimization of synthetic routes and the study of biological interactions can be greatly enhanced by the use of advanced analytical techniques that allow for real-time, in situ monitoring.

Process Analytical Technology (PAT) is a framework that encourages the use of online analytical tools to monitor and control manufacturing processes. mt.comthermofisher.com For the synthesis of this compound, techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy can be used to track the progress of reactions in real-time, providing valuable information on reaction kinetics, the formation of intermediates, and the presence of impurities. americanpharmaceuticalreview.com This allows for rapid process optimization and ensures consistent product quality.

For biological studies, techniques such as surface plasmon resonance (SPR) can provide real-time kinetic data on the binding of this compound to its protein targets. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful tools for quantifying the compound and its metabolites in biological samples, which is essential for pharmacokinetic and pharmacodynamic studies. nih.govnih.gov Furthermore, advanced imaging techniques could be employed to visualize the subcellular localization of fluorescently-tagged analogs of the compound, providing insights into its mechanism of action. mdpi.com

The application of these cutting-edge analytical techniques will provide a deeper understanding of the chemical and biological properties of this compound, facilitating its journey from a promising scaffold to a potential therapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for 2-Chloro-1,9-dimethyl-1H-purin-6(9H)-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or selective chlorination of purine precursors. For example, halogenation at the 6-position can be achieved using POCl₃ or other chlorinating agents under anhydrous conditions. Optimization includes adjusting temperature (e.g., reflux in acetonitrile at 80–100°C), solvent polarity, and catalyst selection (e.g., Lewis acids like AlCl₃). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using coupling constants and integration ratios. For instance, methyl groups (1- and 9-positions) typically resonate at δ 3.2–3.8 ppm (¹H) and δ 30–40 ppm (¹³C). Chlorine’s electron-withdrawing effect deshields adjacent protons .
  • HRMS : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm mass error. Use isotopic patterns to validate chlorine presence.
  • X-ray crystallography : Resolve ambiguity in substituent positions using SHELXL for refinement. For example, SHELX software can model thermal displacement parameters and hydrogen bonding networks .

Q. How can researchers distinguish between regioisomers during the synthesis of purine derivatives like this compound?

  • Methodological Answer : Regioisomeric separation requires a combination of analytical techniques:
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon connectivity to confirm substitution patterns.
  • Crystallographic analysis : Use SHELXD or SHELXE for phase determination in X-ray structures. ORTEP-3 visualizes molecular geometry and validates bond lengths/angles .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., conflicting NMR assignments) be resolved for this compound derivatives?

  • Methodological Answer :
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets).
  • Isotopic labeling : Introduce ¹³C or ²H at specific positions to track chemical environments.
  • Triangulation : Cross-validate data using multiple techniques (e.g., IR for functional groups, HRMS for fragmentation patterns) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for purine derivatives in medicinal chemistry research?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with modifications at the 2-, 6-, or 9-positions and test biological activity (e.g., kinase inhibition).
  • Molecular docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., adenosine receptors).
  • Pharmacophore modeling : Identify critical hydrogen-bonding or hydrophobic interactions using crystallographic data from similar compounds .

Q. What experimental approaches are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC-MS.
  • Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life.
  • Solid-state characterization : Perform DSC/TGA to assess thermal stability and polymorphic transitions .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., unexpected reaction pathways)?

  • Methodological Answer :
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in hydrolysis reactions) to trace reaction pathways.
  • In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediates.
  • Alternative models : Re-evaluate computational parameters (e.g., solvent effects in DFT) to align with empirical data .

Q. What protocols ensure reproducibility in crystallographic studies of this compound?

  • Methodological Answer :
  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.
  • Refinement : Apply SHELXL’s restraints for disordered atoms and TWINABS for twinned crystals.
  • Validation : Check CIF files with PLATON or CHECKCIF for symmetry errors and R-factor consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.